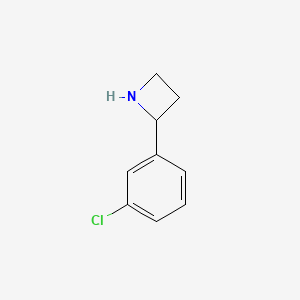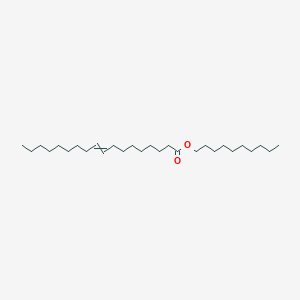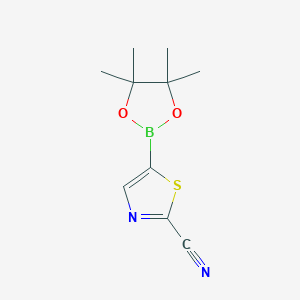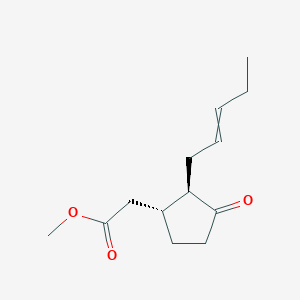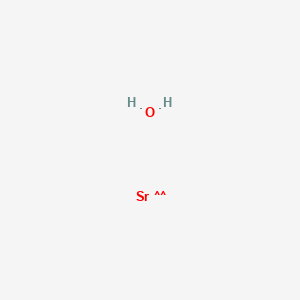
Hydrate strontium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrate strontium refers to compounds where strontium ions are associated with water molecules. These compounds are typically formed when strontium salts, such as strontium chloride or strontium hydroxide, interact with water. The water molecules are incorporated into the crystal structure of the strontium compound, resulting in a hydrated form. This compound compounds are of significant interest due to their unique properties and various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrate strontium compounds can be synthesized through several methods. One common method involves the hydration of strontium oxide (SrO) under controlled conditions. For example, strontium hydroxide (Sr(OH)₂) can be prepared by hydrating strontium oxide under pressure at elevated temperatures . Another method involves the reaction of strontium salts, such as strontium chloride (SrCl₂), with water to form hydrated strontium compounds.
Industrial Production Methods
In industrial settings, hydrated strontium compounds are often produced through large-scale chemical processes. For instance, strontium silicates can be prepared by reacting silica hydrogel with strontium chloride in an aqueous medium . The reaction is typically carried out under atmospheric pressure and involves stirring the mixture at elevated temperatures to yield hydrated strontium silicate species.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrate strontium compounds undergo various chemical reactions, including:
Oxidation and Reduction: These reactions involve the transfer of electrons between species. For example, strontium hydroxide can undergo oxidation to form strontium carbonate.
Substitution Reactions: In these reactions, one or more atoms in a molecule are replaced by other atoms. For instance, strontium chloride can react with sodium hydroxide to form strontium hydroxide and sodium chloride.
Common Reagents and Conditions
Common reagents used in reactions involving this compound compounds include:
Water (H₂O): Used to this compound salts.
Sodium Hydroxide (NaOH): Used in substitution reactions to form strontium hydroxide.
Silica Hydrogel: Used in the preparation of hydrated strontium silicates.
Major Products Formed
The major products formed from reactions involving this compound compounds include:
Strontium Hydroxide (Sr(OH)₂): Formed from the hydration of strontium oxide.
Strontium Silicates: Formed from the reaction of strontium chloride with silica hydrogel.
Applications De Recherche Scientifique
Hydrate strontium compounds have a wide range of applications in scientific research, including:
Chemistry: Used as precursors in the synthesis of other strontium compounds and as reagents in various chemical reactions.
Medicine: Investigated for their potential therapeutic applications, such as in the treatment of osteoporosis.
Industry: Used in the production of phosphors, ceramics, and other materials.
Mécanisme D'action
The mechanism of action of hydrate strontium compounds varies depending on their specific application. For example, in dental applications, strontium ions in strontium chloride toothpaste formulations relieve pain and sensitivity by blocking fluid flow in dentinal tubules . In biological systems, strontium ions can bind to proteins and form complexes with various inorganic anions, such as carbonate and phosphate .
Comparaison Avec Des Composés Similaires
Hydrate strontium compounds can be compared with other hydrated metal ions, such as:
Hydrated Calcium Compounds: Similar to strontium, calcium can form hydrated compounds with water molecules. strontium compounds often exhibit different chemical and physical properties due to the larger ionic radius of strontium.
Hydrated Magnesium Compounds: Magnesium also forms hydrated compounds, but these compounds typically have different solubility and stability characteristics compared to strontium compounds.
Propriétés
Formule moléculaire |
H2OSr |
|---|---|
Poids moléculaire |
105.64 g/mol |
InChI |
InChI=1S/H2O.Sr/h1H2; |
Clé InChI |
DDGDWXGKPCHUCI-UHFFFAOYSA-N |
SMILES canonique |
O.[Sr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,5-Dioxopyrrolidin-1-yl) 6-[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide](/img/structure/B15147353.png)

![4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B15147382.png)

![3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15147395.png)
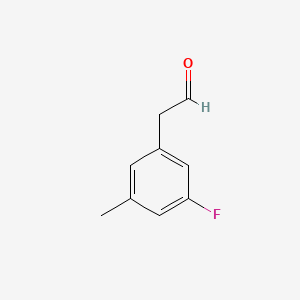
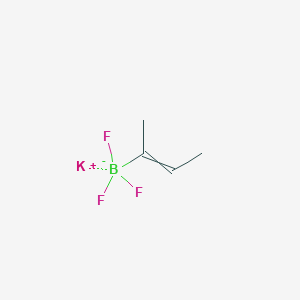
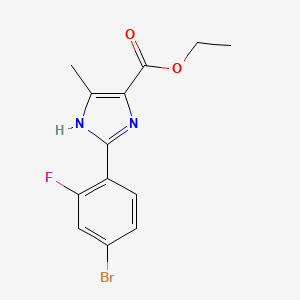
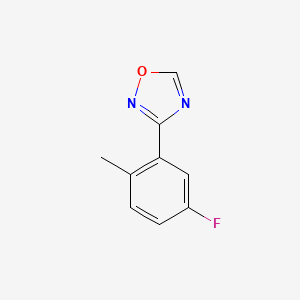
![4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B15147423.png)
